molecular formula C23H16INO3 B11082198 (4Z)-4-{4-[(3-iodobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one

(4Z)-4-{4-[(3-iodobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No.: B11082198
M. Wt: 481.3 g/mol
InChI Key: FGDIVIBOKWQHOI-STZFKDTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((Z)-1-{4-[(3-IODOBENZYL)OXY]PHENYL}METHYLIDENE)-2-PHENYL-1,3-OXAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes an iodinated benzyl group, a phenyl group, and an oxazole ring

Properties

Molecular Formula

C23H16INO3

Molecular Weight

481.3 g/mol

IUPAC Name

(4Z)-4-[[4-[(3-iodophenyl)methoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C23H16INO3/c24-19-8-4-5-17(13-19)15-27-20-11-9-16(10-12-20)14-21-23(26)28-22(25-21)18-6-2-1-3-7-18/h1-14H,15H2/b21-14-

InChI Key

FGDIVIBOKWQHOI-STZFKDTASA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)OCC4=CC(=CC=C4)I)/C(=O)O2

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)OCC4=CC(=CC=C4)I)C(=O)O2

Origin of Product

United States

Preparation Methods

The synthesis of 4-((Z)-1-{4-[(3-IODOBENZYL)OXY]PHENYL}METHYLIDENE)-2-PHENYL-1,3-OXAZOL-5-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 3-iodobenzyl alcohol with a suitable phenyl derivative under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4-((Z)-1-{4-[(3-IODOBENZYL)OXY]PHENYL}METHYLIDENE)-2-PHENYL-1,3-OXAZOL-5-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((Z)-1-{4-[(3-IODOBENZYL)OXY]PHENYL}METHYLIDENE)-2-PHENYL-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other iodinated benzyl derivatives and oxazole-containing molecules. Compared to these, 4-((Z)-1-{4-[(3-IODOBENZYL)OXY]PHENYL}METHYLIDENE)-2-PHENYL-1,3-OXAZOL-5-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Examples of similar compounds include:

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.

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